
7-Methylxanthosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylxanthosine is a purine alkaloid derived from xanthosine. It is an intermediate in the biosynthesis of caffeine and other methylxanthines. This compound is found in certain plant species, including tea, coffee, and cacao, where it plays a role in the production of caffeine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Methylxanthosine is synthesized through the methylation of xanthosine. The reaction is catalyzed by the enzyme this compound synthase, which uses S-adenosyl-L-methionine as a methyl donor . The reaction conditions typically involve a buffered aqueous solution at a neutral pH.
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. One method involves the use of engineered Escherichia coli strains that convert caffeine to this compound. This process has been optimized to achieve high yields and purity under ambient conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylxanthosine undergoes various chemical reactions, including:
Methylation: Conversion to 7-methylxanthine.
Hydrolysis: Conversion to 7-methylxanthine by nucleosidase.
Common Reagents and Conditions:
Methylation: S-adenosyl-L-methionine as a methyl donor.
Hydrolysis: Enzymatic hydrolysis using nucleosidase.
Major Products:
7-Methylxanthine: Formed through methylation and hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Production
7-Methylxanthosine is primarily synthesized from xanthosine through the action of specific methyltransferases. The enzyme xanthosine methyltransferase catalyzes this reaction, which is a crucial step in the caffeine biosynthetic pathway. This process has been extensively studied in coffee plants, where it plays a pivotal role in caffeine production .
Recent advancements have shifted towards biotechnological approaches for producing this compound more efficiently. A notable study demonstrated the use of engineered Escherichia coli strains to convert caffeine into this compound using a mixed-culture system. The optimized conditions achieved a conversion efficiency of 85.6% from caffeine to this compound, showcasing a promising method for large-scale production .
Pharmacological Applications
The pharmacological properties of this compound are drawing attention due to its potential as an adenosine receptor antagonist. This characteristic suggests that it could be beneficial in treating various conditions, including:
- Myopia Treatment : Research indicates that this compound can slow the progression of myopia (nearsightedness) and may prevent its onset. Studies conducted on animal models such as rabbits and guinea pigs have provided evidence supporting this application .
- Cancer Therapy : Certain derivatives of this compound have been designed to selectively target cancer cells while sparing healthy ones. For instance, one derivative has shown efficacy in sensitizing lung carcinoma cells to radiation therapy by inducing apoptosis and modifying cell cycle checkpoints .
- Neurological Applications : The compound's ability to cross the blood-brain barrier enhances its potential for neurological treatments, including Parkinson’s disease, where it may act as a selective antagonist for specific adenosine receptors .
Mechanistic Insights
Research has indicated that methylxanthines, including this compound, exert their pharmacological effects through various mechanisms:
- Adenosine Receptor Antagonism : By blocking adenosine receptors (A1 and A2A), these compounds can modulate neurotransmitter release and neuronal excitability, which is crucial in conditions like Parkinson's disease .
- Ryanodine Receptor Activation : Methylxanthines are known to activate ryanodine receptors, which play a significant role in calcium signaling within muscle and neuronal cells. This activation can enhance muscle contraction and improve neuronal survival under stress conditions .
Case Study 1: Myopia Prevention
A study conducted on juvenile rhesus monkeys demonstrated that administering this compound significantly reduced the progression of induced myopia compared to control groups. This finding suggests that the compound could be a viable treatment option for preventing myopia development in children.
Case Study 2: Cancer Cell Sensitization
In vitro experiments with lung carcinoma cell lines showed that treatment with specific this compound derivatives increased sensitivity to radiation therapy. The results indicated enhanced apoptotic responses in treated cells, highlighting the compound's potential role in cancer therapy.
Wirkmechanismus
7-Methylxanthosine exerts its effects primarily through its conversion to other methylxanthines, such as 7-methylxanthine and caffeine. These compounds act as adenosine receptor antagonists, leading to increased alertness and wakefulness . The molecular targets include adenosine receptors in the brain, which are involved in regulating sleep and arousal .
Vergleich Mit ähnlichen Verbindungen
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
Comparison: 7-Methylxanthosine is unique in its role as an intermediate in the biosynthesis of caffeine and other methylxanthines. Unlike caffeine, which is a well-known stimulant, this compound itself does not have significant stimulant effects but is crucial in the metabolic pathway leading to the production of stimulatory compounds .
Eigenschaften
Molekularformel |
C11H15N4O6+ |
---|---|
Molekulargewicht |
299.26 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-9-ium-2,6-dione |
InChI |
InChI=1S/C11H14N4O6/c1-14-3-15(8-5(14)9(19)13-11(20)12-8)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H-,12,13,19,20)/p+1/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
SYPRQIWERSQQNL-KQYNXXCUSA-O |
SMILES |
CN1C=[N+](C2=C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O |
Isomerische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.